molecular formula C15H14ClN5 B12193880 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12193880
M. Wt: 299.76 g/mol
InChI Key: RSTWKJODNMXMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Pyrazolo[3,4-d]pyrimidine Core

X-ray crystallographic analysis of the pyrazolo[3,4-d]pyrimidine core reveals a nearly planar tricyclic system with bond lengths consistent with aromatic character. The pyrazole and pyrimidine rings exhibit bond lengths of 1.36–1.40 Å for C–N and 1.40–1.43 Å for C–C bonds, indicating delocalized π-electron density. The dihedral angle between the pyrazolo[3,4-d]pyrimidine system and the 5-chloro-2-methylphenyl substituent measures 12.3°, suggesting minimal steric hindrance from the ortho-methyl group. Intermolecular π-π stacking interactions occur between adjacent molecules at a distance of 3.48 Å, stabilizing the crystal lattice.

Substituent Configuration Analysis: Chlorophenyl and Cyclopropyl Moieties

The 5-chloro-2-methylphenyl group adopts a pseudo-axial orientation relative to the heterocyclic core, with the chlorine atom positioned para to the methyl group. C–Cl bond lengths measure 1.74 Å, characteristic of aryl chlorides. The cyclopropylamine substituent exhibits a puckered conformation with C–C–C angles of 59.8°, deviating slightly from ideal cyclopropane geometry due to conjugation with the pyrimidine nitrogen. Hydrogen bonding between the amine proton (N–H) and the pyrimidine N3 atom (2.89 Å) further stabilizes this configuration.

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClN5/c1-9-2-3-10(16)6-13(9)21-15-12(7-19-21)14(17-8-18-15)20-11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,17,18,20)

InChI Key

RSTWKJODNMXMNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzylamine with cyclopropyl isocyanate, followed by cyclization with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₄H₁₄ClN₅
  • Molecular Weight : 285.75 g/mol
  • IUPAC Name : 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The presence of the pyrazolo[3,4-d]pyrimidine core contributes to its biological activity, particularly in inhibiting various kinases and other enzymes involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression:

  • Mechanism of Action : The compound targets cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

A notable study reported that derivatives similar to this compound showed selective inhibition of CDK16, resulting in reduced viability of cancer cells in vitro . The research emphasizes the potential for developing targeted cancer therapies based on this scaffold.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes beyond CDKs:

  • Protein Kinase Inhibitors : It has shown promise as a selective inhibitor of several protein kinases involved in signaling pathways that regulate cellular functions.

The ability to selectively inhibit certain kinases while sparing others is critical for minimizing side effects in therapeutic applications.

Synthetic Routes

The synthesis of 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of appropriately substituted pyrazoles with pyrimidine derivatives.
  • Substitution Reactions : The introduction of the cyclopropyl group and the chloro-methylphenyl moiety is performed using standard electrophilic aromatic substitution techniques.

These synthetic methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related derivatives:

Study 1: Anticancer Efficacy

A study published in International Journal of Molecular Sciences highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The research demonstrated that specific modifications to the structure could enhance potency against various cancer cell lines .

Study 2: Kinase Selectivity

Another investigation focused on the selectivity profiles of pyrazolo[3,4-d]pyrimidine compounds against a panel of kinases. Results indicated that certain modifications led to increased selectivity for CDK16 over other kinases, suggesting a pathway for developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name 1-Position 4-Position 6-Position Melting Point (°C) Yield (%) Reference
1-(5-Chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Compound) 5-Chloro-2-methylphenyl Cyclopropylamine Unsubstituted Not reported Not reported -
1-(5-Chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 4-Ethylphenylamine Unsubstituted Not reported Not reported
1-(2-Chloro-2-phenylethyl)-N-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl Phenylamine Methylthio 169–171 69
3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) tert-Butyl Unsubstituted 4-Chlorophenyl Not reported Not reported
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Methyl Benzylamine Unsubstituted Not reported Not reported

Key Observations :

  • The target compound’s 5-chloro-2-methylphenyl group balances lipophilicity and steric effects.
  • 4-Position : Cyclopropylamine in the target compound offers a compact, rigid structure compared to bulkier aryl amines (e.g., 4-ethylphenyl in ), which may influence membrane permeability and metabolic stability.
  • 6-Position : Methylthio (SI388) or ethoxynaphthyl (e.g., PfCDPK4 inhibitors in ) groups enhance interactions with hydrophobic enzyme pockets, but these modifications are absent in the target compound.

Key Observations :

  • PP2 : The tert-butyl group enhances Src kinase selectivity, whereas the target compound’s cyclopropylamine may favor different kinase subfamilies due to reduced steric bulk.
  • SARS-CoV-2 Mpro Inhibitors : Arylalkylamines (e.g., benzyl) in correlate with mutagenicity, suggesting the target compound’s cyclopropyl group may mitigate such risks.
  • Antimalarial Activity : Ethoxynaphthyl substituents (e.g., 17q in ) drastically improve potency against PfCDPK4, highlighting the importance of aromatic extensions absent in the target compound.

Key Observations :

  • Steric Hindrance : Bulky substituents (e.g., 2-chloro-2-phenylethyl) reduce yields (e.g., 39% in ), whereas simpler groups (e.g., methylthio) improve efficiency (69% in ).
  • Heterocyclic Modifications : Piperidine or morpholine additions (e.g., ) require multi-step synthesis but achieve high purity (>95% HPLC).

Biological Activity

1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pyrazolo-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines known for their diverse pharmacological properties.

  • Molecular Formula : C15H14ClN5
  • Molecular Weight : 299.76 g/mol
  • CAS Number : 1208876-80-5
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chloro-methylphenyl group and a cyclopropyl amine moiety.

Pyrazolo[3,4-d]pyrimidines are known to exert their biological effects through various mechanisms, including:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : These compounds can inhibit CDK activity, crucial for cell cycle regulation. For instance, related compounds have shown significant inhibition against CDK2 and CDK9, with IC50 values indicating potent activity .
  • Targeting Tyrosine Kinases : They also interact with tyrosine kinases such as Src and Abl, which are implicated in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated against various cancer cell lines:

Cell Line Inhibition Percentage (%) IC50 (µM)
MOLT-4 (Leukemia)96.270.15
KM12 (Colon Cancer)95.450.12
MDA-MB-435 (Breast)92.860.18
NCI-H522 (Lung)180.320.10

These results indicate that the compound exhibits robust antiproliferative effects across multiple cancer types, particularly leukemia and solid tumors .

Enzymatic Inhibition

The compound has also been studied for its capacity to inhibit various enzymes involved in cancer progression:

  • Cyclin-dependent Kinases : Significant inhibition observed with potential therapeutic implications for breast and lung cancers.
  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 can lead to altered cellular signaling pathways related to cancer progression .

Case Studies

  • In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened against the NCI's 60 human tumor cell lines. The results indicated that modifications in the substituents significantly affected their anticancer activity.
  • Molecular Docking Studies : Computational studies suggested that the binding affinity of these compounds to target enzymes could be enhanced through structural modifications, leading to improved therapeutic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.